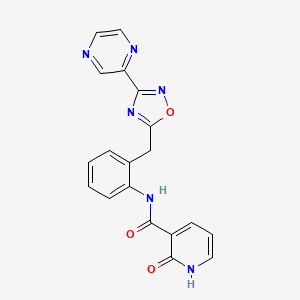

![molecular formula C13H10BF3O3 B2593139 {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid CAS No. 1415824-94-0](/img/structure/B2593139.png)

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

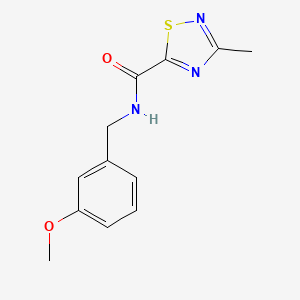

“{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid” is a chemical compound with the CAS Number: 1415824-94-0 . It has a molecular weight of 282.03 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The linear formula for “this compound” is C13H10BF3O3 . The molecular weight is 282.03 .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Catalysis in Organic Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is pivotal in accelerating the synthesis of α-dipeptides (Wang, Lu, & Ishihara, 2018).

Metal-Free Hydroboration : The boron Lewis acid, tris[3,5-bis(trifluoromethyl)phenyl]borane, is an excellent catalyst for hydroboration of imines without requiring additional Lewis base assistance (Yin, Soltani, Melen, & Oestreich, 2017).

Synthesis of Aryldioxaborins : Zirconium-catalyzed Nagata reaction, promoted by 3,5-bis(trifluoromethyl)phenyl boronic acid, allows for the synthesis of 2-aryl-1,3,2-aryldioxaborins under mild conditions. These compounds have potential uses in creating substituted saligenols and chromans (Zheng & Hall, 2010).

Protective Groups in Organic Synthesis : 2,6-Bis(trifluoromethyl)phenylboronic esters have been utilized as protective groups for diols. These groups are stable and can be deprotected under mild conditions, making them useful in the synthesis of complex organic molecules, such as enetriyne natural products (Shimada et al., 2018).

DNA Modification : Phenylboronic acids have been employed in the postsynthetic and sequence-specific ligation chemistry of oligonucleotides, demonstrating potential applications in bioconjugation and saccharide detection using fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).

Optical Modulation in Nanotechnology : A study on phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes showed their use in saccharide recognition, demonstrating a clear link between molecular structure and optical properties (Mu et al., 2012).

Eco-Friendly Oxidation Processes : Co-porphyrin complexes catalyze the hydroxylation of aryl boronic acids under blue-light irradiation, presenting an environmentally friendly oxidation process without releasing harmful oxidants (Atia & Kimura, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, including {4-[4-(trifluoromethyl)phenoxy]phenyl}boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound acts as a nucleophile, donating a carbon group to a suitable electrophile . This reaction is facilitated by a palladium catalyst, which mediates the transfer of the carbon group from the boronic acid to the electrophile .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound can be part of larger biochemical pathways in the synthesis of complex organic compounds . The product of this reaction can undergo further transformations, affecting downstream pathways and leading to the formation of a wide variety of organic compounds .

Pharmacokinetics

The properties of boronic acids in general suggest that they are readily absorbed and distributed in the body, and they are likely to be metabolized and excreted through standard biochemical pathways .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific electrophile used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the reaction environment . Furthermore, the stability of this compound may be affected by exposure to light, heat, or certain chemicals .

Properties

IUPAC Name |

[4-[4-(trifluoromethyl)phenoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O3/c15-13(16,17)9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)14(18)19/h1-8,18-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXCMVJHGMMESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415824-94-0 |

Source

|

| Record name | {4-[4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

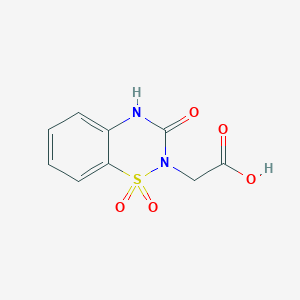

![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)

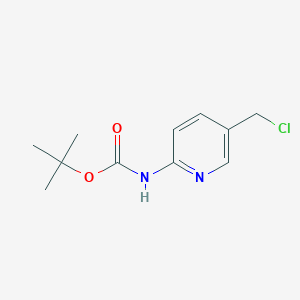

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2593065.png)

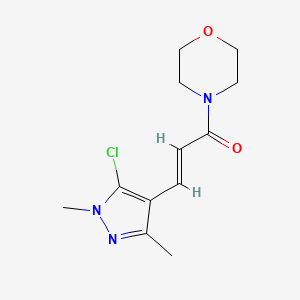

![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)

![2-Cyclopropyl-4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2593069.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2593071.png)

![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)

![7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2593077.png)